molecular formula C7H15NO2 B2571138 2-Amino-3-(oxolan-3-yl)propan-1-ol CAS No. 1315059-90-5

2-Amino-3-(oxolan-3-yl)propan-1-ol

Cat. No.: B2571138
CAS No.: 1315059-90-5
M. Wt: 145.202
InChI Key: XNFDBQSCBJWOTD-UHFFFAOYSA-N
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Description

2-Amino-3-(oxolan-3-yl)propan-1-ol is a chiral amino alcohol featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position. This compound is structurally characterized by a hydroxyl group at the 1-position of the propane backbone and an amino group at the 2-position, with the oxolane ring attached to the 3-position. Its molecular formula is C₇H₁₅NO₂, and its molecular weight is 145.2 g/mol (assuming structural similarity to its positional isomer, 2-amino-3-(oxolan-2-yl)propan-1-ol, as per ).

Properties

IUPAC Name

2-amino-3-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-7(4-9)3-6-1-2-10-5-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFDBQSCBJWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxolan-3-yl)propan-1-ol typically involves the reaction of oxirane with an appropriate amine under controlled conditions. One common method involves the use of oxirane and 3-aminopropanol in the presence of a catalyst to facilitate the ring-opening reaction, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Amino-3-(oxolan-3-yl)propan-1-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-Amino-3-(oxolan-3-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations
  • Synthetic Accessibility : The 2-yl isomer is listed in commercial catalogues (e.g., Enamine Ltd., American Elements), suggesting established synthetic routes, while the 3-yl variant’s availability remains unclear .
  • Crystallographic Analysis: Tools like SHELX () are widely used for small-molecule refinement, implying that structural studies of these isomers could resolve conformational differences.
Challenges and Opportunities
  • Data Limitations : The absence of direct experimental data (e.g., melting points, solubility, bioactivity) for the 3-yl isomer restricts a rigorous comparative analysis.
  • Theoretical Predictions : Computational modeling (e.g., DFT calculations) could predict differences in dipole moments, pKa values, or binding affinities between isomers.

Biological Activity

2-Amino-3-(oxolan-3-yl)propan-1-ol, also known as 3-amino-1-(oxolan-3-yl)propan-1-ol, is a compound characterized by its unique structural features, including an amino group, a hydroxyl group, and an oxolane (tetrahydrofuran) ring. This combination of functional groups positions the compound as a candidate for various biological applications, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(oxolan-3-yl)propan-1-ol is C7H15NO2. The presence of both an amino and a hydroxyl group allows the compound to engage in hydrogen bonding, which is crucial for its biological interactions.

Structural Features

FeatureDescription
Amino GroupFacilitates interactions with biomolecules
Hydroxyl GroupEnhances solubility and reactivity
Oxolane RingProvides structural stability

The mechanism of action of 2-Amino-3-(oxolan-3-yl)propan-1-ol involves its ability to interact with various enzymes and receptors. The compound can act as a ligand, binding to specific molecular targets and modulating their activity. This interaction can lead to diverse biological effects depending on the target involved.

Key Interactions

  • Enzyme Modulation : The hydroxyl group can influence enzyme activity through hydrogen bonding.
  • Receptor Binding : The amino group facilitates binding to receptors, potentially affecting signaling pathways.

Biological Activity

Research indicates that 2-Amino-3-(oxolan-3-yl)propan-1-ol exhibits significant biological activity, particularly in the following areas:

Anti-inflammatory Effects

Studies have shown that this compound may reduce inflammation by modulating cytokine production in immune cells. For instance, high concentrations (50 μM) resulted in approximately 50% inhibition of certain inflammatory markers in vitro .

Antimicrobial Properties

Preliminary studies suggest that 2-Amino-3-(oxolan-3-yl)propan-1-ol has antimicrobial activity against various pathogens. Its structural similarity to certain biomolecules allows it to disrupt microbial cell functions .

Case Studies

  • Inhibition of Type III Secretion System : In a study examining bacterial virulence factors, 2-Amino-3-(oxolan-3-yl)propan-1-ol demonstrated the ability to inhibit the secretion of key proteins involved in pathogenicity .
  • Enzyme Interaction Studies : Research on its interaction with enzymes has revealed that this compound can influence metabolic pathways by acting as a competitive inhibitor .

Future Research Directions

Ongoing research aims to elucidate the specific molecular targets and pathways influenced by 2-Amino-3-(oxolan-3-y)propan-1-o. Understanding these interactions will be critical for developing therapeutic applications.

Potential Applications

  • Drug Development : Given its biological activity, this compound could serve as a lead in the development of new anti-inflammatory or antimicrobial agents.
  • Biochemical Research : Its unique structure makes it a valuable tool for studying enzyme mechanisms and receptor interactions.

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